1-Bromo-2,4-difluoro-5-methoxybenzene
Overview
Description
“1-Bromo-2,4-difluoro-5-methoxybenzene” is a chemical compound with the molecular formula BrC6H3F2 . It has a molecular weight of 192.99 . This compound undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . It has been used in the preparation of key intermediates of chiral azole antifungal agents by a chemoenzymatic process .
Synthesis Analysis
The synthesis of “this compound” involves a telescoped approach to aryl hydroxymethylation . This process involves the combination of the Bouveault formylation and hydride reduction .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula BrC6H3F2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Physical and Chemical Properties Analysis
“this compound” has a refractive index n20/D of 1.505 (lit.) . It has a boiling point of 145-146 °C (lit.) and a melting point of -4 °C (lit.) . The density of this compound is 1.708 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis of Intermediates in Organic Chemistry
1-Bromo-2,4-difluoro-5-methoxybenzene has been utilized in the synthesis of various organic intermediates. For instance, Toyota et al. (2003) used a structurally similar bromobenzene to create diphosphene and fluorenylidenephosphine, compounds that include low-coordinate phosphorus atoms, demonstrating the versatility of bromobenzenes in synthesizing complex organic molecules (Toyota et al., 2003).
Liquid Crystal Synthesis
Bertini et al. (2003) explored the synthesis of chiral liquid crystals using a method involving bromobenzene derivatives, highlighting the application of these compounds in advanced material synthesis (Bertini et al., 2003).
Environmental Studies
Führer and Ballschmiter (1998) identified bromochloromethoxybenzenes, including compounds related to this compound, in the marine troposphere. This study provides insight into the environmental distribution of such organohalogens (Führer & Ballschmiter, 1998).
Electrochemical Studies
Horio et al. (1996) conducted electrochemical studies on halobenzenes, including compounds structurally related to this compound, to understand side reactions during fluorination processes. This research is vital for the optimization of electrochemical reactions in organic chemistry (Horio et al., 1996).
Pharmaceutical and Material Synthesis
Various studies have utilized bromobenzene derivatives in the synthesis of pharmaceutical agents and organic electroluminescent materials. For instance, Xuan et al. (2010) synthesized 1-bromo-2,4-dinitrobenzene, a compound with similarities to this compound, demonstrating its potential in creating valuable organic compounds (Xuan et al., 2010).
Mechanism of Action
Safety and Hazards
“1-Bromo-2,4-difluoro-5-methoxybenzene” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .
Relevant Papers
There are several papers related to “this compound”. These papers discuss its properties, uses, and other relevant information .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHGZDMSUZUOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.